molecular formula C18H20F3N3O2 B2889399 3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1706307-38-1

3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2889399
CAS No.: 1706307-38-1
M. Wt: 367.372
InChI Key: ZYKRPHJKHLWITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a heterocyclic organic molecule featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group. The trifluoropropanone moiety introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity in biological or material science applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-12-5-2-3-7-14(12)17-22-15(26-23-17)9-13-6-4-8-24(11-13)16(25)10-18(19,20)21/h2-3,5,7,13H,4,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRPHJKHLWITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one (often referred to as TFOP) is a synthetic derivative characterized by the presence of trifluoromethyl and oxadiazole moieties. These structural components are known to enhance biological activity in various pharmacological contexts. This article focuses on the biological activity of TFOP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TFOP is a complex organic molecule with the following structural formula:

C17H19F3N4O\text{C}_{17}\text{H}_{19}\text{F}_3\text{N}_4\text{O}

Key Structural Features:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Oxadiazole Ring : Known for its bioactivity, particularly in antimicrobial and anticancer applications.
  • Piperidine Moiety : Often associated with analgesic and psychoactive properties.

TFOP exhibits a range of biological activities attributed to its unique chemical structure. The following mechanisms have been identified through various studies:

  • Inhibition of Enzymatic Activity : TFOP has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis .
  • Antimicrobial Properties : The oxadiazole component contributes to potent antimicrobial effects against various pathogens. Studies have indicated that derivatives of oxadiazoles can disrupt bacterial cell wall synthesis .
  • Anticancer Activity : Preliminary data suggest that TFOP may induce apoptosis in cancer cells through the activation of caspase pathways. This is particularly relevant in the context of leukemia and solid tumors .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TFOP against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that TFOP exhibited significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Potential

In vitro assays were conducted using human leukemia cell lines treated with varying concentrations of TFOP. The compound demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10020

Comparison with Similar Compounds

(a) Core Scaffold Variations

The piperidine-oxadiazole scaffold is common in several compounds:

  • 1-{3-Fluoro-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propan-1-one (): Replaces the o-tolyl group with pyridinyl, introducing a basic nitrogen atom. This substitution may enhance water solubility but reduce lipophilicity compared to the methylphenyl group .
  • 3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile (): Substitutes o-tolyl with thiophene, altering electronic properties (sulfur atom vs.

(b) Ketone Group Modifications

  • 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (): Replaces trifluoropropanone with a phenylthio-propanone group. The sulfur atom increases molecular weight (425.5 vs. ~350–400 for the main compound) and may impact redox behavior .

Key Observations :

  • Electron-Withdrawing Effects: The trifluoropropanone group in the main compound likely increases metabolic stability compared to non-fluorinated ketones (e.g., ).
  • Aromatic Substituents : o-Tolyl (methylphenyl) provides steric bulk and moderate hydrophobicity, whereas fluorophenyl () or thiophene () substituents alter electronic and steric profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one, and how can purity be optimized?

  • Methodology : The compound’s core structure (piperidine linked to 1,2,4-oxadiazole and trifluoromethyl ketone) suggests a multi-step synthesis. A plausible route involves:

  • Step 1 : Coupling a pre-synthesized 3-(o-tolyl)-1,2,4-oxadiazole-methylpiperidine intermediate with a trifluoropropanone derivative.
  • Step 2 : Use peptide coupling reagents like HOBt/TBTU in anhydrous DMF with NEt₃ to form the ketone linkage, as demonstrated for analogous piperazine-based trifluoromethyl ketones .
  • Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and piperidine/oxadiazole ring connectivity. 13C^{13}\text{C} NMR resolves carbonyl (C=O) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragment patterns.
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), compare bond lengths/angles to related structures like 3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Kinase Inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) due to trifluoromethyl ketone’s electrophilic reactivity.
  • CYP450 Enzymes : Evaluate metabolic stability via liver microsomal assays (e.g., human CYP3A4) .
  • Cellular Toxicity : Use MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values.

Advanced Research Questions

Q. How can conflicting data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodology :

  • Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature, cell passage number).
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinity to suspected targets like kinases or GPCRs.
  • Off-Target Profiling : Employ proteome-wide affinity pulldown assays with SILAC (stable isotope labeling by amino acids in cell culture) to identify non-specific interactions .

Q. What strategies improve the metabolic stability of this compound while retaining activity?

  • Methodology :

  • Structural Modifications : Replace labile groups (e.g., methylene in oxadiazole) with bioisosteres like 1,3,4-oxadiazole or pyridine rings, as seen in analogs with enhanced stability .
  • Prodrug Design : Introduce ester or carbamate moieties at the piperidine nitrogen to shield metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
  • In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots and guide synthetic modifications .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodology :

  • Scaffold Diversification : Synthesize derivatives with variations in:
  • Oxadiazole substituents (e.g., replace o-tolyl with 3-fluoro-4-methylphenyl, as in thiazolidinone analogs ).
  • Piperidine substitution patterns (e.g., 3-methyl vs. 4-ethoxy groups).
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with biological endpoints (IC₅₀, solubility) .

Q. What computational methods are effective for predicting binding modes of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysine) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies and prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.